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molecular formula C14H14Cl2N2 B253498 N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine

N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine

Cat. No. B253498
M. Wt: 281.2 g/mol
InChI Key: OKPDSJQSGDLGOF-UHFFFAOYSA-N
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Patent
US04161528

Procedure details

A mixture consisting of 188 gm of ethylene bromide, 383 gm of 3-chloro-aniline and 300 gm of sodium carbonate was stirred at 140° C. for five hours. Thereafter, the reaction mixture was cooled to about 80° C., and by addition of water the inorganic substances were caused to go into solution. The mixture was then extracted with ethyl acetate, the organic extract was dried over sodium sulfate, and the solvent as well as unreacted 3-chloroaniline were distilled off in vacuo, leaving 205 gm (76% of theory) of raw N,N'-bis-(3-chlorophenyl)-ethylenediamine. The raw product may be purified by distillation at 16 mm Hg and about 285° C.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
383 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2]Br.[Cl:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9].C(=O)([O-])[O-].[Na+].[Na+]>O>[Cl:5][C:6]1[CH:7]=[C:8]([NH:9][CH2:10][CH2:8][NH:9][C:2]2[CH:1]=[CH:11][CH:12]=[C:6]([Cl:5])[CH:7]=2)[CH:10]=[CH:11][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
188 g
Type
reactant
Smiles
C(CBr)Br
Step Two
Name
Quantity
383 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Step Three
Name
Quantity
300 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 140° C. for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was cooled to about 80° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent as well as unreacted 3-chloroaniline were distilled off in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NCCNC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 205 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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